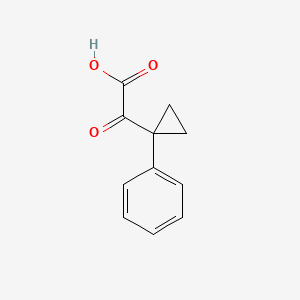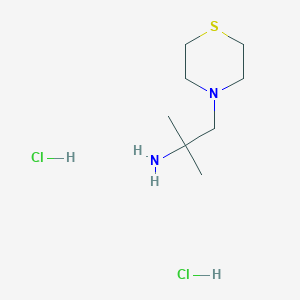
2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylpropan-2-amine with thiomorpholine under specific reaction conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-Methyl-1-(thiomorpholin-4-yl)propan-2-aminedihydrochloride can be compared with other similar compounds, such as:
2-Methyl-1-(morpholin-4-yl)propan-2-amine: This compound has a similar structure but with a morpholine ring instead of a thiomorpholine ring.
2-Methyl-1-(piperidin-4-yl)propan-2-amine: This compound features a piperidine ring, offering different chemical and biological properties.
The uniqueness of this compound lies in its thiomorpholine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H20Cl2N2S |
|---|---|
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2S.2ClH/c1-8(2,9)7-10-3-5-11-6-4-10;;/h3-7,9H2,1-2H3;2*1H |
Clé InChI |
VGJVKJBDXOXMED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCSCC1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


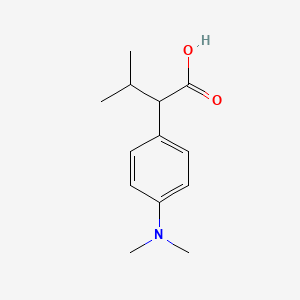

![rac-[(1R,3S)-3-(aminomethyl)cyclopentyl]methanolhydrochloride,cis](/img/structure/B13593794.png)



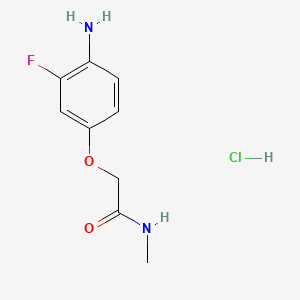
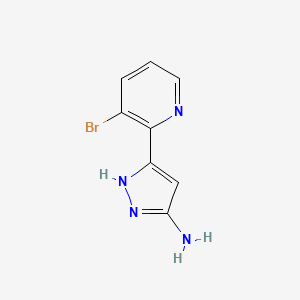

![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)

